Cas no 1214347-81-5 (5-Fluoro-2-(pyridin-3-yl)benzenamine)

5-Fluoro-2-(pyridin-3-yl)benzenamine 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-2-(pyridin-3-yl)benzenamine
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- インチ: 1S/C11H9FN2/c12-9-3-4-10(11(13)6-9)8-2-1-5-14-7-8/h1-7H,13H2
- InChIKey: HOIFZXFDPWWEIW-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)N)C1C=NC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 186
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.9
5-Fluoro-2-(pyridin-3-yl)benzenamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029000997-500mg |
5-Fluoro-2-(pyridin-3-yl)benzenamine |
1214347-81-5 | 95% | 500mg |
$1735.55 | 2023-09-04 | |
Alichem | A029000997-1g |
5-Fluoro-2-(pyridin-3-yl)benzenamine |
1214347-81-5 | 95% | 1g |
$2837.10 | 2023-09-04 | |
Alichem | A029000997-250mg |
5-Fluoro-2-(pyridin-3-yl)benzenamine |
1214347-81-5 | 95% | 250mg |
$931.00 | 2023-09-04 |
5-Fluoro-2-(pyridin-3-yl)benzenamine 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
5-Fluoro-2-(pyridin-3-yl)benzenamineに関する追加情報
Introduction to 5-Fluoro-2-(pyridin-3-yl)benzenamine (CAS No. 1214347-81-5)
5-Fluoro-2-(pyridin-3-yl)benzenamine, with the CAS number 1214347-81-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-fluoro-N-(pyridin-3-yl)aniline, is characterized by its unique structural features, which include a fluorine atom and a pyridine ring attached to a benzene ring. These structural elements contribute to its potential biological activities and pharmacological properties.
The synthesis of 5-Fluoro-2-(pyridin-3-yl)benzenamine typically involves multi-step reactions, including the coupling of a fluorinated aryl halide with a pyridine derivative. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, palladium-catalyzed cross-coupling reactions have been widely used to achieve high yields and purity levels, making this compound more accessible for further research and development.
In terms of its biological activities, 5-Fluoro-2-(pyridin-3-yl)benzenamine has shown promising results in various preclinical studies. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can have therapeutic benefits in conditions like depression and Parkinson's disease.
Recent studies have also explored the anti-inflammatory properties of 5-Fluoro-2-(pyridin-3-yl)benzenamine. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Research has indicated that this compound can modulate the activity of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), thereby reducing inflammation and associated symptoms.
Beyond its potential therapeutic applications, 5-Fluoro-2-(pyridin-3-yl)benzenamine has also been studied for its use as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel drugs and materials. For instance, it can be used to synthesize compounds with enhanced pharmacological properties or improved bioavailability.
The safety profile of 5-Fluoro-2-(pyridin-3-yl)benzenamine is another critical aspect that has been extensively evaluated. Preclinical toxicology studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, as with any new chemical entity, ongoing research is necessary to fully understand its long-term safety and potential side effects.
In conclusion, 5-Fluoro-2-(pyridin-3-yl)benzenamine (CAS No. 1214347-81-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new insights into the potential therapeutic uses of this compound will emerge, contributing to the advancement of healthcare and medicine.
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